Home > Products > Screening Compounds P95972 > Modipafant, (S)-
Modipafant, (S)- - 122957-07-7

Modipafant, (S)-

Catalog Number: EVT-276716
CAS Number: 122957-07-7
Molecular Formula: C34H29ClN6O3
Molecular Weight: 605.095
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Modipafant, (S)- is a bioactive chemical.
Overview

Modipafant, specifically the (S)-enantiomer, is a small molecule compound recognized primarily for its role as a platelet-activating factor receptor antagonist. It was initially developed by 60 Pharmaceuticals LLC and is currently under investigation for its therapeutic potential against conditions such as dengue fever and asthma. The compound has reached Phase 2 clinical trials, highlighting its significance in pharmaceutical research.

Source and Classification

Modipafant is classified as a synthetic organic compound. Its molecular formula is C34H29ClN6O3C_{34}H_{29}ClN_{6}O_{3}, and it has a CAS Registry Number of 122957-06-6. The compound's structure includes multiple functional groups that contribute to its biological activity, particularly its interaction with the platelet-activating factor receptor, which plays a crucial role in inflammatory responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Modipafant involves several key steps, including the preparation of intermediates through various chemical reactions. A notable method includes the use of chiral high-performance liquid chromatography for the separation of enantiomers, which is crucial given the different biological activities exhibited by each enantiomer. For instance, the (S)-enantiomer has shown significantly higher potency compared to its (R)-counterpart in inhibiting dengue virus activity.

The synthesis typically starts with a three-component condensation reaction involving aminopyrazoles and substituted benzyl halides, followed by further modifications to introduce necessary functional groups. Techniques such as column chromatography are employed for purification, ensuring that the final product meets required purity standards as confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular structure of Modipafant features a complex arrangement of rings and substituents that contribute to its pharmacological properties. The stereochemistry at the chiral centers is critical for its activity, with the (S)-enantiomer being more effective in biological assays.

Key structural data include:

  • Molecular Weight: Approximately 600.10 g/mol.
  • InChIKey: ODRYSCQFUGFOSU-SSEXGKCCSA-N.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational chemistry tools to predict interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Modipafant undergoes several chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:

  • Nucleophilic Substitution: Involving the substitution of halides with nucleophiles during the formation of intermediates.
  • Cyclization Reactions: Leading to the formation of cyclic structures that are essential for biological activity.

These reactions are optimized through various conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Mechanism of Action

Process and Data

Modipafant exerts its pharmacological effects primarily through antagonism of the platelet-activating factor receptor. This mechanism involves blocking the receptor's activation by platelet-activating factor, thereby inhibiting downstream signaling pathways that lead to inflammation and other pathological processes.

Data from preclinical studies indicate that Modipafant can significantly reduce inflammatory responses associated with dengue fever and other conditions where platelet activation plays a critical role. The compound's efficacy is often measured using IC50 values, which provide insights into its potency relative to other therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Modipafant exhibits several noteworthy physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is typically determined during synthesis optimization.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Modipafant's primary applications lie within pharmacology and medicinal chemistry, particularly in:

  • Dengue Fever Treatment: As an antiviral agent targeting platelet activation pathways.
  • Asthma Management: Potentially reducing inflammation associated with asthma attacks.

Research continues to explore additional therapeutic applications based on Modipafant's mechanism of action, including its potential use in other inflammatory diseases.

Introduction to Modipafant, (S)-

Chemical Characterization and Nomenclature

Molecular Architecture:Modipafant, (S)- (ethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl}-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate) features a complex dihydropyridine scaffold substituted with aryl, heteroaryl, and carbamoyl groups. Its absolute (S)-configuration at the C4 position of the dihydropyridine ring is critical for receptor affinity [3] [6]. The structure integrates:

  • A 2-chlorophenyl group at C4
  • A methyl group at C6
  • A 4-(2-methylimidazo[4,5-c]pyridinyl)phenyl moiety at C2
  • A pyridine-2-ylcarbamoyl group at C5
  • An ethoxycarbonyl group at C3

Enantiomeric Specificity:The (S)-enantiomer (UK-80067) demonstrates approximately double the in vitro inhibitory potency of the racemate (UK-74505) against PAF-induced platelet aggregation. Preincubation studies with rabbit platelets revealed time-dependent enhancement of activity, with IC~50~ values decreasing from 5.6 nM (2 min) to 0.34 nM (60 min), indicating membrane partitioning or slow receptor binding kinetics [3].

Physicochemical Properties:With a molecular weight of 605.09 g/mol (C~34~H~29~ClN~6~O~3~), modipafant is a crystalline solid soluble in dimethyl sulfoxide but insoluble in aqueous buffers. Its logP value (estimated 4.83) suggests moderate lipophilicity, facilitating cellular membrane penetration [6] [10].

Table 1: Chemical Identifiers of Modipafant, (S)-

Identifier TypeValue
Systematic IUPAC Nameethyl (4S)-4-(2-chlorophenyl)-6-methyl-2-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl]phenyl}-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
CAS Registry Number122957-06-6
PubChem CID3047770
Molecular FormulaC~34~H~29~ClN~6~O~3~
Chiral CenterC4 position of dihydropyridine

Historical Development of Platelet-Activating Factor (PAF) Antagonists

PAF Discovery and Early Antagonists:PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) was first identified in 1972 for its ability to activate platelets. By the 1980s, its role as a primary lipid mediator of inflammation, anaphylaxis, and shock spurred the search for receptor blockers [1] [5]. Initial candidates included:

  • Natural compounds: Ginkgolide B (BN52021) from Ginkgo biloba, which non-competitively inhibited PAF binding.
  • First-generation synthetics: CV-3988 (phospholipid analog) and WEB-2086 (triazolodiazepine), limited by poor oral bioavailability or short half-lives [1].

Second-Generation Optimization:The 1990s saw efforts to improve pharmacokinetics and receptor specificity. Key advances included:

  • Non-lipid heterocycles: Development of structurally distinct dihydropyridines (e.g., UK-74505 racemate) offering oral activity and enhanced stability.
  • Stereochemical refinement: Resolution of racemates revealed enantioselective PAF-R binding, exemplified by (S)-modipafant’s superior efficacy [3] [6].

Clinical Translation Challenges:Despite promising preclinical results in asthma, sepsis, and ischemia-reperfusion models, many PAF antagonists (including modipafant) showed limited clinical efficacy. This was attributed to:

  • Redundancy in inflammatory mediator networks
  • Patient selection heterogeneity
  • Insufficient target engagement at tolerated dosesModipafant advanced to Phase II trials for dengue fever (NCT02569827) but was withdrawn, reflecting these broader challenges [7].

Table 2: Evolution of Key PAF Receptor Antagonists

Compound ClassRepresentative AgentsOrigin/Development PhaseStatus
Natural ProductsGinkgolide B (BN52021)Plant-derivedPreclinical/Clinical
First-Generation SyntheticCV-3988, WEB-2086SyntheticDiscontinued
Second-Generation SyntheticModipafant (UK-80067)Synthetic; enantiopurePhase II (withdrawn)
Bispecific InhibitorsRupatadine*SyntheticMarketed (allergy)

Note: Rupatadine also antagonizes histamine H1 receptors [2].

Role of PAF in Inflammatory and Immune Pathways

PAF Biosynthesis and Signaling:PAF exerts pleiotropic effects via a G-protein-coupled receptor (PAF-R) expressed on platelets, leukocytes, endothelial cells, and neurons. Two biosynthetic routes exist:

  • Remodeling Pathway: Phospholipase A~2~ (PLA~2~) hydrolyzes membrane phosphatidylcholine to lyso-PAF, acetylated by lyso-PAF acetyltransferase (LPCAT2) to yield PAF. This pathway dominates during acute inflammation [5] [8].
  • De Novo Pathway: Constitutively generates basal PAF via acetylation of 1-alkyl-2-lyso-sn-glycerol-3-phosphate, maintaining physiological homeostasis [5] [9].

Pro-Inflammatory Mechanisms:PAF-R activation triggers:

  • Leukocyte recruitment: Upregulates endothelial adhesion molecules (P-selectin, ICAM-1) and chemokines (e.g., IL-8), enabling neutrophil rolling and transmigration [5] [9].
  • Vascular permeability: Induces cytoskeletal reorganization in endothelial cells, promoting plasma extravasation and edema [8].
  • Th17 polarization: Enhances interleukin-6 (IL-6) and IL-23 production in dendritic cells, driving pathogenic T-helper 17 cell differentiation—a nexus in autoimmune diseases like rheumatoid arthritis and multiple sclerosis [2] [8].

Pathophysiological Implications:PAF signaling amplifies injury in diverse conditions:

  • Ischemia-Reperfusion: PAF release during reoxygenation exacerbates neutrophil infiltration and oxidative damage in brain/heart tissue [1].
  • Sepsis: Circulating PAF contributes to systemic vasodilation, hypotension, and organ failure [1] [5].
  • Cancer: Tumor-derived PAF stimulates angiogenesis, metastasis, and immunosuppression. PAF-R antagonists synergize with chemotherapy by inhibiting repopulation of surviving cancer cells [8].
  • Viral Infections: In dengue and HIV, PAF modulates vascular leakage and chronic immune activation, respectively [7] [9].

Table 3: Cellular Effects of PAF in Inflammation and Immunity

Cell TypePAF-Induced ResponsePathological Consequence
Endothelial Cells↑ P-selectin, ICAM-1; ↓ barrier integrityLeukocyte adhesion; Vascular leak
NeutrophilsChemotaxis; Oxidative burst; DegranulationTissue damage (e.g., ARDS)
Dendritic Cells↑ IL-6/IL-23; ↓ IL-12Th17 differentiation; Autoimmunity
CD4+ T-Cells↑ Proliferation (low conc.); ↓ Activation (high conc.)Immune dysregulation
Tumor Cells↑ Migration; VEGF productionMetastasis; Angiogenesis

Therapeutic Rationale for PAF Antagonism:(S)-modipafant’s high receptor affinity (K~i~ ~1–5 nM) disrupts these cascades by:

  • Competitively blocking PAF binding to PAF-R
  • Attenuating downstream NF-κB and MAPK activation
  • Reducing synthesis of secondary cytokines (e.g., TNF-α, IL-1β) [3] [6] [8].

Properties

CAS Number

122957-07-7

Product Name

Modipafant, (S)-

IUPAC Name

3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-1,4-dihydro-6-methyl-2-(4-(2-methyl-1H-imidazo(4,5-C)pyridin-1-yl)phenyl)-5-((2-pyridinylamino)carbonyl)-, ethyl ester, (S)-

Molecular Formula

C34H29ClN6O3

Molecular Weight

605.095

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m0/s1

InChI Key

ODRYSCQFUGFOSU-PMERELPUSA-N

SMILES

O=C(C1=C(C2=CC=C(N3C(C)=NC4=C3C=CN=C4)C=C2)NC(C)=C(C(NC5=NC=CC=C5)=O)[C@@H]1C6=CC=CC=C6Cl)OCC

Solubility

Soluble in DMSO

Synonyms

Modipafant, (S)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.